(2-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol” is a complex organic molecule that contains a pyrido[3,4-d]pyrimidine core . This core is a fused pyrimidine structure that is often found in kinase inhibitor scaffolds . The compound also contains an octahydrocyclopenta[c]pyrrol group and a methanol group .
Synthesis Analysis
The synthesis of pyrido[3,4-d]pyrimidine derivatives has been reported in the literature . A general synthetic route involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation . Another synthetic protocol involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
The molecular structure of this compound includes a pyrido[3,4-d]pyrimidine core, which is a fused pyrimidine structure . This core is often found in kinase inhibitor scaffolds . The compound also contains an octahydrocyclopenta[c]pyrrol group and a methanol group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation . Another reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Applications De Recherche Scientifique
Therapeutic Potential
This compound is a derivative of pyrido[3,4-d]pyrimidines, which have shown significant therapeutic interest . These derivatives have been used in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .
Anticancer Agents
Pyrido[2,3-d]pyrimidines, a related class of compounds, have been studied extensively as potential anticancer agents . They have shown activity against various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Inhibition of Collagen Synthesis
The compound has potential applications in the treatment of fibrotic diseases. It has been shown to inhibit collagen synthesis in various models of fibrosis .
JAK1 Inhibitor
The structural design of this compound is based on the combination of tofacitinib’s 7-deazapurine and 5-azaspiro[2.4]heptan-7-amine . It has shown potential as a JAK1 inhibitor, with an IC50 value of 8.5 nM against JAK1 .
Orientations Futures
The pyrido[3,4-d]pyrimidine core found in this compound is a promising scaffold for the development of kinase inhibitors . Future research could focus on further optimizing the structure of this compound to improve its potency and selectivity for specific kinases . Additionally, more studies are needed to fully understand the compound’s mechanism of action and to assess its safety and efficacy in preclinical and clinical trials .
Mécanisme D'action
Target of Action
Compounds with a similar pyridopyrimidine moiety have shown therapeutic interest and have been used on several therapeutic targets .
Mode of Action
Similar compounds have been shown to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been shown to affect a variety of pathways, leading to downstream effects .
Pharmacokinetics
Irreversible kinase inhibitors, which include similar compounds, have shown improved biochemical efficacy and good pharmacokinetic or pharmacodynamics profiles .
Result of Action
Similar compounds have shown superior cytotoxic activities against certain cell lines .
Propriétés
IUPAC Name |
[2-(2-methylpyrido[3,4-d]pyrimidin-4-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-11-18-14-7-17-6-4-13(14)15(19-11)20-8-12-3-2-5-16(12,9-20)10-21/h4,6-7,12,21H,2-3,5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWUQHXQGRUENR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CN=C2)C(=N1)N3CC4CCCC4(C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.